molecular formula C9H9N7 B1483309 2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine CAS No. 2098134-43-9

2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine

Cat. No.: B1483309
CAS No.: 2098134-43-9
M. Wt: 215.22 g/mol
InChI Key: ZSTYKPGURQSXJC-UHFFFAOYSA-N
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Description

“2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is a chemical compound that belongs to the class of pyrazines . Pyrazines are heterocyclic aromatic organic compounds that contain a six-membered ring with two nitrogen atoms . This specific compound has additional functional groups attached to the pyrazine ring, including an azidomethyl group and a 1-methyl-1H-pyrazol-3-yl group.


Molecular Structure Analysis

The molecular structure of pyrazines consists of a six-membered aromatic ring bearing two nitrogen atoms in a 1,4-orientation embedded within a carbon framework . The additional functional groups in “this compound” would be attached to this basic structure.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed various synthetic methodologies to create pyrazole and pyrazine derivatives. For example, a study demonstrated the solvent-free synthesis of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting the importance of these compounds in developing new materials and pharmaceuticals (Al-Matar et al., 2010). These methods emphasize the versatility and reactivity of pyrazole and pyrazine derivatives, enabling the creation of complex molecules with potential applications in various scientific fields.

Antimicrobial and Anti-inflammatory Applications

Several studies have synthesized pyrazole derivatives to evaluate their antimicrobial and anti-inflammatory properties. For instance, novel Pyrazole Derivatives were investigated for their promising antimicrobial and anti-inflammatory activities, suggesting their potential as new therapeutic agents (Bekhit et al., 2005). This research area is crucial for the development of new drugs and treatments for various diseases.

Antidiabetic Studies

The synthesis and evaluation of novel compounds for their potential antidiabetic activity have also been a significant area of research. For example, benzimidazole-pyrazoline hybrid molecules were synthesized and assessed for their α-glucosidase inhibition activity, showing promising results for diabetes management (Ibraheem et al., 2020). This highlights the role of pyrazole derivatives in discovering new therapeutic agents for chronic conditions like diabetes.

Anticancer Activity

The design and synthesis of pyrazole-based compounds for anticancer applications have been explored, with some compounds showing significant activity against cancer cell lines. Research on pyrazolone-based hydrazone ligands for Ruthenium(II)-Arene complexes indicated their potential as anticancer agents, providing insights into the development of new cancer therapies (Pettinari et al., 2018).

Safety and Hazards

The safety and hazards associated with a chemical compound depend on its specific structure and properties. While some general safety data sheets for pyrazine derivatives are available , the specific safety and hazard information for “2-(5-(azidomethyl)-1-methyl-1H-pyrazol-3-yl)pyrazine” is not clearly mentioned in the retrieved papers.

Properties

IUPAC Name

2-[5-(azidomethyl)-1-methylpyrazol-3-yl]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N7/c1-16-7(5-13-15-10)4-8(14-16)9-6-11-2-3-12-9/h2-4,6H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTYKPGURQSXJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=NC=CN=C2)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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